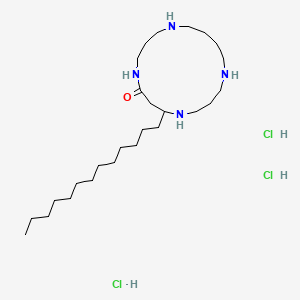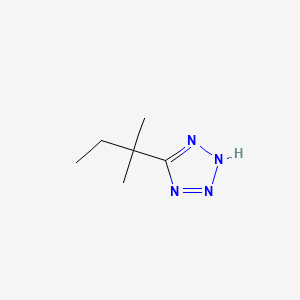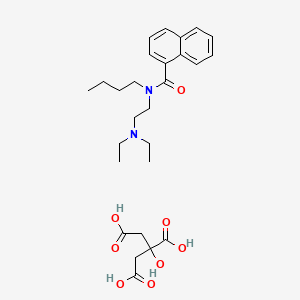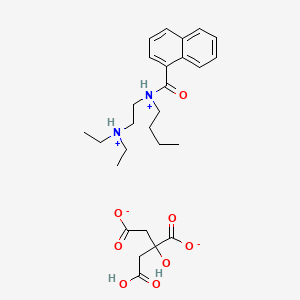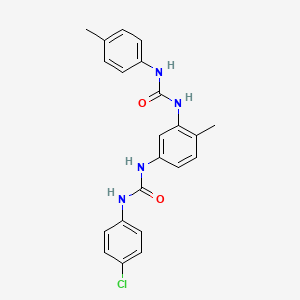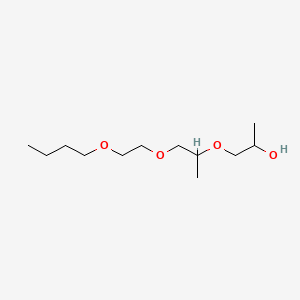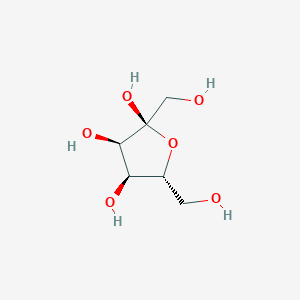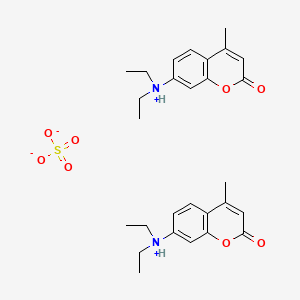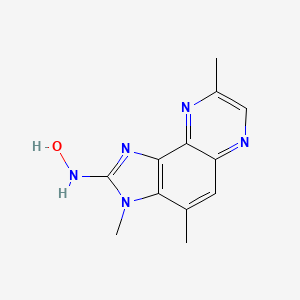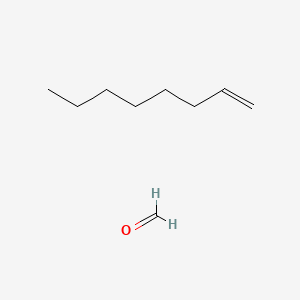
Bis(2-ethylhexyl) o,o'-((dibutylstannylene)bis(oxycarbonyl))dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is a chemical compound with the molecular formula C({34})H({54})O(_{8})Sn. It is known for its unique structure, which includes a dibutylstannylene group linked to dibenzoate esters. This compound is used in various industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate typically involves the reaction of dibutylstannylene dichloride with 2-ethylhexyl benzoate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors with precise temperature and pressure controls. The use of catalysts and continuous monitoring of reaction parameters ensures high yield and purity of the final product. The industrial process also includes steps for the safe handling and disposal of by-products and waste materials.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler stannylene derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various stannylene derivatives and substituted benzoates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Employed in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The dibutylstannylene group can form complexes with various biomolecules, affecting their function. The compound may also influence cellular pathways related to oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) adipate
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, Bis(2-ethylhexyl) o,o’-((dibutylstannylene)bis(oxycarbonyl))dibenzoate is unique due to the presence of the dibutylstannylene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where
Properties
CAS No. |
94023-65-1 |
|---|---|
Molecular Formula |
C40H60O8Sn |
Molecular Weight |
787.6 g/mol |
IUPAC Name |
2-O-[dibutyl-[2-(2-ethylhexoxycarbonyl)benzoyl]oxystannyl] 1-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/2C16H22O4.2C4H9.Sn/c2*1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18;2*1-3-4-2;/h2*6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
AEELLOWUTLHOKJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



